Idasanutlin (enantiomer)
Description
Evolution of MDM2 Antagonists and Position of Idasanutlin (B612072) (Enantiomer)
The development of molecules that inhibit the murine double minute 2 (MDM2) protein has been a significant focus in cancer research for over three decades. nih.govnih.gov The primary goal of these inhibitors is to block the interaction between MDM2 and the p53 tumor suppressor protein. nih.govcancer.govpensoft.net This interaction is a key mechanism that cancer cells use to evade apoptosis, or programmed cell death. cancer.gov
The first generation of MDM2 antagonists, the nutlins, were discovered in 2004 and provided crucial proof-of-concept for this therapeutic strategy. nih.govmdpi.com Nutlin-3a, the active enantiomer, demonstrated the ability to disrupt the MDM2-p53 interaction and induce apoptosis in cancer cells with a wild-type (non-mutated) p53 gene. mdpi.comnih.gov However, the pharmacological properties of these early compounds were not ideal for clinical development. nih.govnih.gov
This led to the development of second-generation MDM2 inhibitors, including Idasanutlin (also known as RG7388). nih.govmdpi.come3s-conferences.org Idasanutlin was designed to have improved potency, selectivity, and bioavailability compared to its predecessors. nih.gove3s-conferences.orgmdpi.com It belongs to a class of pyrrolidine-based compounds and has demonstrated significantly higher binding affinity for MDM2. e3s-conferences.orgchimia.chresearchgate.net Preclinical studies have shown that Idasanutlin can induce cell cycle arrest and apoptosis at much lower concentrations than first-generation inhibitors. mdpi.com The "enantiomer" of Idasanutlin, often referred to as its inactive isomer, serves as a crucial experimental control in these studies to ensure that the observed effects are due to the specific inhibition of the MDM2-p53 interaction. immunomart.commedchemexpress.commedchemexpress.commdpi.com
Table 1: Evolution of Key MDM2 Antagonists
| Compound Class | Example Compound | Key Characteristics |
|---|---|---|
| First-Generation | Nutlin-3a | Proof-of-concept for MDM2-p53 inhibition; cis-imidazoline core. nih.govmdpi.comnih.gov |
| Second-Generation | Idasanutlin (RG7388) | Improved potency, selectivity, and bioavailability; pyrrolidine (B122466) structure. nih.gove3s-conferences.orgmdpi.com |
| Inactive Enantiomer | Idasanutlin (enantiomer) | Used as an experimental control to verify on-target effects. immunomart.commedchemexpress.commdpi.com |
Significance of MDM2-p53 Interaction in Preclinical Cancer Models
The interaction between the MDM2 oncoprotein and the p53 tumor suppressor is a critical regulatory point in cell growth and division. mdpi.com In healthy cells, MDM2 acts as a negative regulator of p53, targeting it for degradation and keeping its levels in check. mdpi.comoncotarget.comdovepress.com However, in a significant portion of human cancers that retain a wild-type p53 gene, the MDM2 protein is often overexpressed. pensoft.netmdpi.comoncotarget.com This overexpression leads to excessive degradation of p53, effectively disabling its tumor-suppressing functions, which include initiating apoptosis and halting the cell cycle in response to cellular stress. e3s-conferences.orgmdpi.com
Disrupting the MDM2-p53 interaction with a small-molecule inhibitor like Idasanutlin is a key strategy in preclinical cancer models. cancer.govmdpi.com By binding to MDM2 in the same pocket that p53 would normally occupy, the inhibitor prevents p53 from being degraded. cancer.gov This leads to the accumulation and reactivation of p53, which can then trigger its downstream targets to induce cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov
Preclinical studies across various cancer models, including neuroblastoma, leukemia, and solid tumors, have demonstrated the importance of this interaction. mdpi.comuthsc.edutargetedonc.com In these models, the effectiveness of MDM2 inhibitors is largely dependent on the p53 status of the cancer cells; cells with wild-type p53 are generally sensitive to these inhibitors, while those with mutated or deleted p53 are often resistant. uthsc.eduresearchgate.net This highlights the specific, mechanism-based action of these compounds and the importance of the MDM2-p53 axis as a therapeutic target.
Academic Rationale for Investigating Idasanutlin (Enantiomer)
The academic rationale for investigating the enantiomer of Idasanutlin is rooted in the principles of stereochemistry and rigorous scientific methodology. In drug discovery, when a molecule is chiral (exists as non-superimposable mirror images), the different enantiomers can have vastly different biological activities. One enantiomer may be highly active, while the other may be significantly less active or even inactive. researchgate.net
The Idasanutlin enantiomer is specifically used as a negative control in preclinical experiments. immunomart.commedchemexpress.commedchemexpress.com Its purpose is to help researchers confirm that the observed anti-cancer effects of the active Idasanutlin enantiomer are a direct result of its intended mechanism of action—the disruption of the MDM2-p53 interaction. mdpi.com
By comparing the cellular and molecular effects of the active enantiomer to its inactive counterpart, scientists can distinguish between on-target effects (those caused by MDM2-p53 inhibition) and potential off-target effects (any other biological interactions the compound might have). For instance, if the active enantiomer induces apoptosis in a cancer cell line while the inactive enantiomer does not, it provides strong evidence that the cell death is mediated through the targeted p53 pathway. mdpi.comuthsc.edu This comparative approach is fundamental to validating the specificity of a drug candidate and understanding its precise molecular mechanism, which is a critical step in preclinical development. uthsc.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H29Cl2F2N3O4 |
|---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
4-[[(2S,3R,4S,5R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m1/s1 |
InChI Key |
TVTXCJFHQKSQQM-XQHNTHMKSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@@]([C@@H]([C@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |
Canonical SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Stereoselective Chemical Synthesis and Derivatization
Early Synthetic Approaches for the Pyrrolidine (B122466) Core
Initial synthetic strategies for the pyrrolidine core of Idasanutlin (B612072) laid the groundwork for later, more advanced methods. These early approaches were pivotal in identifying the key chemical transformations required but often lacked the high stereoselectivity and efficiency needed for large-scale production.
The fundamental reaction for constructing the pyrrolidine ring in Idasanutlin is a [3+2] cycloaddition involving an azomethine ylide. wikipedia.org Azomethine ylides are 1,3-dipoles that react with dipolarophiles, such as alkenes, to form five-membered heterocyclic rings. wikipedia.org This strategy is powerful as it can generate multiple stereocenters in a single step. wikipedia.org The initial medicinal chemistry route to Idasanutlin utilized an azomethine ylide-based [3+2] cycloaddition to build the congested pyrrolidine carboxamide core. chimia.ch These cycloadditions, involving stabilized azomethine ylides, have been a major area of research for synthesizing optically pure, highly substituted pyrrolidines. researchgate.net
Advanced Catalytic Asymmetric Synthesis of Idasanutlin (Enantiomer)
To overcome the limitations of the early methods, research shifted towards developing a more efficient and highly selective catalytic asymmetric synthesis. This led to the development of a robust copper-catalyzed process that has been successfully implemented for large-scale production. chimia.chresearchgate.net
A key feature of this advanced synthesis is a one-pot sequence that combines the cycloaddition, an isomerization step, and hydrolysis. acs.org The initial cycloaddition product is epimerized at the C(5) position to achieve the desired stereochemistry of Idasanutlin. chimia.ch This isomerization is followed by the hydrolysis of the ester group to the final carboxylic acid, yielding Idasanutlin in high chemical and enantiomeric purity. acs.org
Table 1: Comparison of Catalytic Systems in Idasanutlin Synthesis
| Catalyst System | Ligand | Stereoselectivity | Overall Yield | Key Disadvantages |
| AgF | None (racemic) | Non-selective | Low | Stoichiometric, poor selectivity. chimia.ch |
| AgOAc | (R)-MeOBIPHEP | Modest (84:16 er after isomerization). chimia.ch | 44%. chimia.ch | Silver salt precipitation, moderate yield. chimia.ch |
| Cu(I) salts (e.g., Cu(OAc)₂) | (R)-BINAP | High (er 93:7). chimia.chacs.org | 69-78%. chimia.chacs.org | None reported, highly efficient process. chimia.chacs.org |
The high degree of stereocontrol in the copper-catalyzed cycloaddition is achieved through the use of a chiral ligand. The ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) was identified as crucial for achieving high enantioselectivity. chimia.chacs.org The combination of a copper(I) salt, such as copper(II) acetate (B1210297) which is reduced in situ, and (R)-BINAP forms a chiral catalyst complex. acs.org This complex coordinates with the substrates, creating a chiral environment that directs the cycloaddition to favor the formation of one specific enantiomer. The Cu(I)/(R)-BINAP system was found to be exceptionally selective and consistent for the cycloaddition/isomerization/hydrolysis sequence. chimia.ch
The copper-catalyzed process provides excellent control over both diastereoselectivity and enantioselectivity. The [3+2] cycloaddition of metallated azomethine ylides typically proceeds via an exo transition state to yield 4,5-trans substituted pyrrolidines. chimia.ch In the case of Idasanutlin synthesis, the Cu(OAc)₂/(R)-BINAP catalyzed reaction gives the exo and endo adducts in a ratio of 10:1, with a high enantiomeric excess for the desired exo isomer. acs.org
Table 2: Stereochemical Outcomes of the Cu(I)-Catalyzed Process
| Step | Key Transformation | Stereochemical Result |
| [3+2] Cycloaddition | Formation of pyrrolidine ring | Produces a 10:1 ratio of exo to endo diastereomers. acs.org |
| Isomerization | Epimerization at C(5) via retro-Mannich/Mannich | Converts the initial cycloaddition products to the thermodynamically favored RSRS isomer. researchgate.net |
| Hydrolysis | Ester to carboxylic acid | Final product obtained with a 93:7 enantiomeric ratio. chimia.ch |
Silver-Promoted Asymmetric Cycloaddition Precursors (e.g., Ag/MeOBIPHEP)
An early, concise catalytic asymmetric synthesis for Idasanutlin was developed centered on the construction of its key pyrrolidine core, which contains four contiguous stereocenters. newdrugapprovals.orgresearchgate.net This was achieved through a silver-promoted [3+2] cycloaddition reaction. newdrugapprovals.orgresearchgate.net The process utilized a catalyst system composed of a silver salt, such as silver fluoride (B91410) (AgF), in combination with a chiral ligand, specifically (R)-MeO-BIPHEP, to induce asymmetry. frontiersin.org This reaction established the critical stereochemistry of the pyrrolidine ring, a foundational step in the total synthesis of the molecule. newdrugapprovals.orgresearchgate.net
Table 1: Key Components of the Silver-Promoted Asymmetric Cycloaddition
| Component | Example/Type | Role in Reaction |
| Catalyst | Ag/MeOBIPHEP | Promotes the [3+2] cycloaddition and controls the stereochemical outcome. newdrugapprovals.orgresearchgate.net |
| Reactant 1 | Azomethine ylide precursor | Forms the three-atom component of the cycloaddition. |
| Reactant 2 | Dipolarophile | Acts as the two-atom component that reacts with the ylide. |
| Product | Chiral pyrrolidine core | The foundational structure of Idasanutlin with four stereocenters. newdrugapprovals.org |
Optimization of Cycloaddition/Isomerization/Hydrolysis Sequence
Table 2: Comparison of Catalytic Systems for Idasanutlin Synthesis
| Feature | Ag/MeOBIPHEP-Promoted Process | Cu(I)/BINAP-Catalyzed Process |
| Selectivity | Established the key transformation. newdrugapprovals.orgresearchgate.net | Improved diastereoselectivity and enantioselectivity. newdrugapprovals.orgacs.org |
| Overall Yield | Lower compared to the optimized process. newdrugapprovals.org | Increased overall yield. newdrugapprovals.org |
| Process Efficiency | Longer cycle times and more waste. newdrugapprovals.org | Shorter cycle times and reduced waste streams. newdrugapprovals.orgresearchgate.net |
| Overall Outcome | Foundational method for synthesis. researchgate.net | Adopted for large-scale, sustainable industrial production. researchgate.net |
Synthetic Strategies for Prodrugs (e.g., RO6839921/RG7775)
To enhance the pharmacokinetic properties of Idasanutlin, a prodrug designated as RO6839921 (also known as RG7775) was developed. smolecule.commdpi.com This compound is an inactive, pegylated version of Idasanutlin designed for intravenous administration. smolecule.comnih.govresearchgate.net The synthetic strategy for RO6839921 involves two main stages: first, the synthesis of the active Idasanutlin molecule, and second, the attachment of polyethylene (B3416737) glycol (PEG) chains to the parent drug. smolecule.com This process of pegylation improves the solubility and stability of the compound. smolecule.com Once administered, the prodrug is rapidly converted by blood esterases, which cleave the pegylated moiety to release the active principle, Idasanutlin. smolecule.comnih.gov
Table 3: Idasanutlin Prodrug (RO6839921/RG7775) Details
| Compound Name | Type | Synthetic Modification | Purpose of Modification |
| RO6839921 (RG7775) | Inactive Prodrug | Pegylation (attachment of polyethylene glycol). smolecule.comnih.gov | Enhance solubility, stability, and pharmacokinetic profile for IV administration. smolecule.com |
| Idasanutlin | Active Drug | Released in vivo via hydrolysis by blood esterases. smolecule.comnih.gov | Exerts therapeutic effect by inhibiting the MDM2-p53 interaction. smolecule.com |
Incorporation into Heterobifunctional Molecules (e.g., PROTACs targeting BRD4, HDACs)
Idasanutlin has been utilized as a key component in the design of heterobifunctional molecules, particularly Proteolysis-Targeting Chimeras (PROTACs). acs.orgnih.gov In this context, Idasanutlin functions as a ligand for the E3 ubiquitin ligase MDM2, enabling the recruitment of this enzyme to a specific protein of interest for targeted degradation. nih.govnih.gov
PROTACs Targeting BRD4: A notable example is the PROTAC A1874, which was synthesized to degrade the bromodomain and extra-terminal (BET) protein BRD4. nih.govmdpi.com The synthesis involved tethering the BET inhibitor JQ1 to the methoxyphenyl group of Idasanutlin using a 13-atom PEG-based linker. nih.gov The resulting molecule, A1874, is capable of inducing the degradation of BRD4 by recruiting MDM2, while simultaneously stabilizing the p53 tumor suppressor protein through the action of its Idasanutlin component. nih.govmdpi.com This creates a synergistic anti-proliferative effect. nih.gov
PROTACs Targeting HDACs: Researchers have also synthesized novel PROTACs designed to degrade histone deacetylases (HDACs) by incorporating Idasanutlin as the MDM2-recruiting ligand. acs.orgnih.gov In an interesting finding from these studies, it was observed that Idasanutlin alone, without being part of a PROTAC, was capable of reducing the abundance of HDAC1 and HDAC2, with no effect on HDAC3. acs.orgnih.gov This suggests that the PROTACs were unlikely acting through the intended ternary complex mechanism. acs.orgnih.gov Instead, the results point towards a potential association between the MDM2 E3 ligase and HDAC1/2 corepressor complexes, a finding that could be significant for the design of future dual-targeting therapeutics. acs.org
Table 4: Examples of Idasanutlin-Based Heterobifunctional Molecules
| Molecule Name | Type | E3 Ligase Ligand | Target Ligand | Target Protein |
| A1874 | PROTAC | Idasanutlin | JQ1 | BRD4 nih.govmdpi.com |
| HDAC PROTACs (e.g., 1-4) | PROTAC | Idasanutlin | HDAC Inhibitor (CI-994 based) | HDAC1, HDAC2, HDAC3 acs.orgnih.gov |
Molecular and Cellular Mechanisms of Action of Idasanutlin Enantiomer
MDM2-p53 Interaction Inhibition and p53 Reactivation
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. researchgate.netnih.gov In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that is a key negative regulator of p53. nih.govthno.org MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, and also blocks its ability to activate transcription. nih.govnih.gov Idasanutlin (B612072) is designed to sever this interaction, thereby unleashing the tumor-suppressive power of p53. cancer.govmedkoo.com
Idasanutlin is a potent and selective inhibitor of the p53-MDM2 interaction, exhibiting a half-maximal inhibitory concentration (IC50) of 6 nM. medchemexpress.commedchemexpress.com It was developed as a successor to first-generation MDM2 inhibitors, like nutlins, with improved potency and pharmacological properties. nih.govthno.org The molecule is designed to fit into the hydrophobic binding pocket on the MDM2 protein where p53 normally binds. e3s-conferences.org By occupying this cleft, Idasanutlin physically obstructs the binding of MDM2 to the transcriptional activation domain of p53. cancer.govmedkoo.comcancer.gov This competitive inhibition is highly selective and potent, effectively displacing p53 from its negative regulator. e3s-conferences.orgportlandpress.com
By blocking the MDM2-p53 interaction, Idasanutlin prevents MDM2 from functioning as an E3 ligase toward p53. nih.govacs.org This inhibition of MDM2-mediated ubiquitination shields p53 from proteasomal degradation. cancer.govcancer.govacs.org Consequently, p53 protein is no longer targeted for destruction and rapidly accumulates within the cell. aacrjournals.orgnih.gov Studies have demonstrated that treatment with Idasanutlin leads to a dose-dependent increase and stabilization of p53 protein levels in cancer cells with wild-type TP53. aacrjournals.orgnih.gov This accumulation is a direct and essential step for the subsequent restoration of its function.
With the p53 protein stabilized and freed from the inhibitory grip of MDM2, its transcriptional activity is restored. cancer.govmedkoo.comcancer.gov The accumulated p53 can translocate to the nucleus, bind to the promoter regions of its target genes, and initiate their transcription. nih.gov The functional activation of p53 is a hallmark of Idasanutlin's activity, leading to the expression of a suite of genes responsible for controlling cell fate. researchgate.netnih.gov Evidence for this restoration of activity is seen in the robust induction of p53 target genes following treatment with Idasanutlin. researchgate.netnih.gov
Downstream Molecular Pathway Modulation
The reactivation of p53 by Idasanutlin triggers a cascade of downstream signaling events, primarily through the upregulation of p53 target genes. These genes orchestrate critical anti-tumor responses, including cell cycle arrest and apoptosis. e3s-conferences.org
Upon Idasanutlin-induced p53 activation, a significant upregulation of canonical p53 target genes is observed. nih.govnih.gov These include:
CDKN1A (p21): A potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.govresearchgate.net Studies consistently show a strong increase in p21 expression in response to Idasanutlin. nih.govnih.gov
BAX: A pro-apoptotic member of the BCL-2 family that promotes mitochondrial outer membrane permeabilization, a key step in apoptosis. aacrjournals.orgnih.govresearchgate.net
PUMA (BBC3): Another pro-apoptotic BH3-only protein that is a direct transcriptional target of p53. nih.govresearchgate.netashpublications.org
FDXR: Ferredoxin reductase, a p53-responsive gene implicated in apoptosis. nih.govnih.gov
MIC-1 (GDF15): A secreted protein and p53 target gene whose levels can serve as a pharmacodynamic biomarker of p53 activation. nih.govnih.gov
The table below summarizes the effect of Idasanutlin on the expression of key p53 target genes as reported in various studies.
| Gene Target | Effect of Idasanutlin | Cellular Context |
| p21 (CDKN1A) | Potent Upregulation | T-ALL cells, Colorectal cancer cells, B-ALL cells nih.govnih.govresearchgate.net |
| BAX | Upregulation | T-ALL cells, Neuroblastoma cells aacrjournals.orgnih.govresearchgate.net |
| PUMA (BBC3) | Upregulation | T-ALL cells, Diffuse large B-cell lymphoma cells nih.govashpublications.orgresearchgate.net |
| FDXR | Upregulation | Leukemic blasts nih.gov |
| MIC-1 | Upregulation | Readily detectable in blood as a surrogate biomarker nih.gov |
Apoptosis Induction Pathways
Idasanutlin (enantiomer) has been shown to induce apoptosis, or programmed cell death, through the upregulation of p53-target genes. nih.gov This process involves both the intrinsic and extrinsic apoptosis pathways. nih.govresearchgate.net Apoptosis is a critical mechanism for removing damaged or cancerous cells and is executed through two primary signaling cascades: the intrinsic (mitochondrial-mediated) and the extrinsic (death receptor-mediated) pathways. biosynth.combio-techne.commdpi.comthermofisher.com Both pathways ultimately converge on the activation of caspases, a family of proteases that dismantle the cell. biosynth.comabcam.cn
Intrinsic (Mitochondrial-Mediated) Apoptosis
The intrinsic pathway of apoptosis is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. bio-techne.comthermofisher.commdpi.com These signals lead to the permeabilization of the outer mitochondrial membrane, a key event controlled by the B-cell lymphoma 2 (BCL-2) family of proteins. mdpi.commdpi.com This permeabilization results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c. bio-techne.commdpi.comnovusbio.com Once in the cytoplasm, cytochrome c associates with other proteins to form a complex known as the apoptosome, which in turn activates the initiator caspase, caspase-9. novusbio.com
Idasanutlin's activation of p53 can influence this pathway by modulating the expression of BCL-2 family members. researchgate.net The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1) proteins of the BCL-2 family is a critical determinant of cell survival or death. bio-techne.comnovusbio.com
Extrinsic (Death Receptor-Mediated) Apoptosis
The extrinsic apoptosis pathway is triggered by extracellular signals through the activation of death receptors on the cell surface. biosynth.combio-techne.commdpi.com These receptors are members of the tumor necrosis factor (TNF) receptor superfamily and include Fas/CD95, TNF receptor 1 (TNFR1), and TRAIL receptors. biosynth.commdpi.comcajmpsi.com Binding of their respective ligands, such as Fas ligand (FasL) or TNF-α, initiates the recruitment of adaptor proteins like Fas-associated death domain (FADD). biosynth.combio-techne.com This leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase, caspase-8. mdpi.comabcam.cn Activated caspase-8 can then directly activate downstream effector caspases or cleave the BH3-only protein Bid, which in turn activates the intrinsic mitochondrial pathway, thus linking the two apoptotic routes. abcam.cnnovusbio.com Studies have indicated that idasanutlin induces a pro-apoptotic gene expression signature that involves genes from both the intrinsic and extrinsic pathways. nih.govresearchgate.net
Caspase Activation and PARP Cleavage
Both the intrinsic and extrinsic pathways converge on the activation of a cascade of effector caspases, such as caspase-3. biosynth.comnovusbio.comscienceopen.com These caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. rndsystems.com
A key substrate of effector caspases is poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. researchgate.netrndsystems.com Cleavage of PARP by caspases, particularly caspase-3, is considered a hallmark of apoptosis. researchgate.netrndsystems.com This cleavage inactivates PARP, preventing it from carrying out its DNA repair functions and facilitating the breakdown of the cell. researchgate.net Treatment with idasanutlin has been observed to lead to a concentration-dependent increase in caspase-3/7 activity and the subsequent cleavage of PARP. nih.gov
Impact on Anti-apoptotic Proteins (e.g., BCL-2, MCL-1)
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. mdpi.com This family includes both anti-apoptotic members, such as B-cell lymphoma 2 (BCL-2) and myeloid cell leukemia 1 (MCL-1), and pro-apoptotic members. novusbio.comnih.gov The anti-apoptotic proteins function by binding to and inhibiting their pro-apoptotic counterparts, thereby preventing mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. novusbio.com
Research has shown that the anti-tumor activity of idasanutlin can be enhanced when combined with inhibitors of anti-apoptotic proteins. For instance, combination treatment with the BCL-2 inhibitor venetoclax (B612062) results in synergistic anti-tumor activity. nih.gov Furthermore, protein expression studies have demonstrated that inhibition of the anti-apoptotic protein MCL-1 contributes to the activity of idasanutlin. nih.gov The R-(-) enantiomer of gossypol, AT-101, is another compound that acts as a BH3-mimetic, inhibiting BCL-2, BCL-xL, and MCL-1. nih.govabcam.comaacrjournals.orgresearchgate.net
Regulation of HDAC1/2 Abundance and Corepressor Partners
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. activemotif.com Class I HDACs, specifically HDAC1 and HDAC2, are often found in large multiprotein corepressor complexes, such as Sin3, NuRD, and CoREST, which are involved in transcriptional repression. mdpi.commeduniwien.ac.at
Interestingly, studies have revealed that idasanutlin, independent of its role as an MDM2 antagonist, can reduce the abundance of HDAC1 and HDAC2. nih.govnih.gov This effect was observed to be selective, as there was no significant impact on the abundance of HDAC3. nih.govnih.gov Furthermore, idasanutlin treatment also led to a reduction in the corepressor components associated with HDAC1/2, namely LSD1 and SIN3A. nih.govnih.gov This suggests a potential link between the MDM2 E3 ligase and HDAC1/2 corepressor complexes. nih.govnih.gov
Table 1: Summary of Idasanutlin's (Enantiomer) Molecular and Cellular Mechanisms
| Mechanism | Key Proteins/Pathways Involved | Effect of Idasanutlin (Enantiomer) | References |
| Apoptosis Induction | Intrinsic (Mitochondrial) Pathway, Extrinsic (Death Receptor) Pathway | Upregulates p53-target genes involved in both pathways. | nih.govresearchgate.net |
| Intrinsic Apoptosis | BCL-2 family proteins (BAX, BAK, BCL-2, MCL-1), Cytochrome c, Caspase-9 | Modulates the balance of BCL-2 family proteins. | bio-techne.comnovusbio.comresearchgate.net |
| Extrinsic Apoptosis | Death receptors (Fas, TNFR1), FADD, Caspase-8 | Induces a pro-apoptotic gene signature involving this pathway. | nih.govmdpi.com |
| Caspase Activation | Caspase-3, Caspase-7 | Leads to a concentration-dependent increase in activity. | nih.gov |
| PARP Cleavage | Poly (ADP-ribose) polymerase (PARP) | Induces cleavage of PARP, a hallmark of apoptosis. | nih.govresearchgate.netsci-hub.se |
| Anti-apoptotic Proteins | BCL-2, MCL-1 | Activity is enhanced with BCL-2 inhibitors; contributes to MCL-1 inhibition. | nih.gov |
| HDAC Regulation | HDAC1, HDAC2, LSD1, SIN3A | Reduces the abundance of HDAC1, HDAC2, and their corepressor partners. | nih.govnih.gov |
Preclinical Efficacy Studies and Disease Models
In Vitro Assays and Cell Line Investigations
The anti-proliferative effects of idasanutlin (B612072) have been demonstrated across a range of cancer cell lines. In vitro studies show that idasanutlin potently inhibits the growth of p53 wild-type (p53wt) cancer cells. nih.govresearchgate.net For instance, in studies involving human acute myeloid leukemia (AML) cell lines, idasanutlin treatment led to a significant reduction in cell viability. nih.gov These effects are typically measured using assays that assess metabolic activity, such as those based on ATP measurement, or tetrazolium dyes like MTT. nih.govnih.gov
In a panel of p53wt cancer cell lines, including SJSA-1 (osteosarcoma), U-2 OS (osteosarcoma), and MCF-7 (breast adenocarcinoma), idasanutlin demonstrated potent growth inhibition. nih.govresearchgate.net The efficacy of the compound is highlighted by its EC50 values, which represent the concentration required to inhibit cell growth by 50%. researchgate.net In contrast, cell lines with deleted p53, such as SAOS-2, are largely resistant to the anti-proliferative effects of idasanutlin, confirming its p53-dependent mechanism of action. researchgate.net The viability assays often reveal that the inhibitory effects of idasanutlin can be attributed to both cell cycle arrest and the induction of apoptosis. nih.gov
Table 1: Effect of Idasanutlin on Cell Viability in p53wt Cell Lines
| Cell Line | Cancer Type | Measured Effect |
| MV4-11 | Acute Myeloid Leukemia | Inhibition of cell viability |
| MOLM-13 | Acute Myeloid Leukemia | Inhibition of cell viability |
| OCI-AML-3 | Acute Myeloid Leukemia | Inhibition of cell viability |
| SJSA-1 | Osteosarcoma | Potent growth inhibition |
| U-2 OS | Osteosarcoma | Potent growth inhibition |
| MCF-7 | Breast Adenocarcinoma | Potent growth inhibition |
Idasanutlin effectively induces apoptosis in susceptible cancer cell lines. nih.gov A common method to detect and quantify apoptosis is through Annexin V staining, often used in conjunction with a viability dye like 7-AAD or propidium (B1200493) iodide (PI). nih.govnih.govresearchgate.netimmunostep.com This technique identifies cells in the early stages of apoptosis by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. nih.govimmunostep.com
Studies on AML cell lines demonstrated that treatment with idasanutlin leads to an increase in apoptotic cells. nih.gov However, the kinetics of apoptosis induction can vary between cell lines. For example, in SJSA-1 cells, idasanutlin treatment robustly induces apoptosis. nih.gov In contrast, cell lines like MCF-7 and U-2 OS may primarily undergo cell cycle arrest with less immediate apoptosis, highlighting that the cellular response to p53 activation can be context-dependent. nih.govnih.gov The combination of idasanutlin with other agents, such as the Bcl-2 inhibitor venetoclax (B612062), has been shown to significantly enhance apoptotic activity compared to single-agent treatment. nih.gov
A primary mechanism of action for idasanutlin is the induction of cell cycle arrest, predominantly at the G1 phase. nih.govnih.gov This effect is a direct consequence of p53 activation and the subsequent transcription of target genes like p21, a cyclin-dependent kinase inhibitor. Cell cycle analysis is commonly performed using flow cytometry after staining cells with a DNA-intercalating dye such as propidium iodide (PI), which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. nationwidechildrens.org
To assess DNA synthesis activity directly, BrdU (5-bromo-2'-deoxyuridine) pulse-labeling is employed. researchgate.netresearchgate.net BrdU is a thymidine (B127349) analog that gets incorporated into newly synthesized DNA during the S phase. nih.gov Studies utilizing BrdU and PI staining have confirmed that idasanutlin treatment causes a potent G1 arrest in p53wt cell lines, including MCF-7, U-2 OS, and SJSA-1. nih.govresearchgate.net This arrest is evident by an accumulation of cells in the G1 phase and a corresponding reduction in the proportion of cells incorporating BrdU (S phase). nih.govnih.gov The inhibitory effects of idasanutlin are often cell-cycle dependent, with apoptosis becoming more evident after cells have undergone at least one cell cycle arrest. nih.gov
Idasanutlin functions by inhibiting the interaction between MDM2 and p53. medchemexpress.com This disruption reactivates p53, leading to the transcriptional activation of its downstream target genes. The engagement of this pathway is routinely confirmed in cell lines using techniques like Western blotting. biorxiv.orgrsc.org Following treatment with idasanutlin, a strong increase in the protein levels of p53 is observed in p53wt cell lines. nih.govresearchgate.net This is because the inhibition of MDM2-mediated degradation stabilizes the p53 protein.
The activation of p53 is further evidenced by the increased expression of its downstream targets. A key target is the cell cycle inhibitor p21 (also known as CDKN1A). nih.govresearchgate.net Western blot analyses consistently show a dose-dependent induction of p21 protein in cell lines such as SJSA-1, U-2 OS, and MCF-7 upon idasanutlin treatment. nih.govresearchgate.net The induction of other p53 target genes involved in apoptosis, such as PUMA, can also be detected. researchgate.net These molecular changes confirm that idasanutlin effectively engages its target, MDM2, and activates the p53 signaling pathway in vitro.
Table 2: Pathway Activation Markers in Response to Idasanutlin
| Cell Line | Biomarker Increased | Detection Method |
| SJSA-1 | p53, p21 | Western Blot |
| U-2 OS | p53, p21 | Western Blot |
| MCF-7 | p53, p21 | Western Blot |
| DLBCL cells | PUMA | Western Blot |
To enhance the therapeutic efficacy of idasanutlin, it has been evaluated in combination with other anti-cancer agents. nih.govresearchgate.net The interaction between two drugs can be assessed quantitatively by calculating a Combination Index (CI). nih.govoncolines.com According to the Chou-Talalay method, a CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. nih.govyoutube.comumn.edu
In p53 wild-type AML cell lines, the combination of idasanutlin with the Bcl-2 inhibitor venetoclax resulted in synergistic anti-tumor activity. nih.gov The calculation of combination indices confirmed a synergistic effect in vitro. nih.gov This synergistic relationship is thought to arise from the complementary mechanisms of the two drugs: idasanutlin induces p53-mediated pro-apoptotic signals, while venetoclax lowers the threshold for apoptosis by inhibiting the anti-apoptotic protein Bcl-2. nih.gov Synergy has also been observed when combining idasanutlin with other classes of drugs in different cancer types, suggesting a broad potential for combination therapies. researchgate.net
In Vivo Xenograft and Genetically Engineered Mouse Models
The anti-tumor activity of idasanutlin observed in vitro has been validated in in vivo animal models. nih.gov Xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are commonly used to assess the efficacy of anti-cancer compounds. nih.govreactionbiology.comresearchgate.netantineo.fr
In subcutaneous AML xenograft models using the MV4-11 cell line, idasanutlin treatment resulted in a 30% tumor growth inhibition compared to the vehicle control group. nih.gov The efficacy of idasanutlin has also been demonstrated in orthotopic AML xenograft models, which may better recapitulate the tumor microenvironment. nih.gov The combination of idasanutlin and venetoclax showed strongly superior efficacy in both subcutaneous and orthotopic AML models compared to either single agent alone. nih.gov
While specific studies detailing the use of idasanutlin in genetically engineered mouse models (GEMMs) are less prevalent in the provided sources, these models are a powerful tool in preclinical research. nih.govnih.gov GEMMs are designed to carry specific genetic alterations that drive tumor formation, closely mimicking the genetic basis of human cancers. nih.govyoutube.comyoutube.com Such models would be valuable for further elucidating the efficacy and mechanism of action of idasanutlin in a more physiologically relevant context, with an intact immune system and spontaneous tumor development.
Orthotopic Neuroblastoma Models (e.g., SHSY5Y-Luc, NB1691-Luc, SMS-KCNR/luc)
The preclinical efficacy of idasanutlin has been demonstrated in several orthotopic neuroblastoma models, a cancer type that frequently retains wild-type TP53. nih.gov In studies involving mice implanted with TP53 wild-type SHSY5Y-Luc and NB1691-Luc cells, an intravenous prodrug of idasanutlin (RO6839921) was evaluated both as a single agent and in combination with temozolomide (B1682018). nih.govresearchgate.net The combination therapy, in particular, resulted in greater tumor growth inhibition compared to the vehicle control. nih.govresearchgate.net
Further research has explored idasanutlin's potential in overcoming resistance to other targeted therapies. In a BCL-2-dependent neuroblastoma xenograft model using KCNR cells (a synonym for SMS-KCNR), the combination of idasanutlin and the BCL-2 inhibitor venetoclax led to tumor regression and showed superior efficacy compared to single-agent treatments. nih.govaacrjournals.org This suggests that idasanutlin can resensitize venetoclax-resistant neuroblastoma cells to treatment. nih.gov
Table 1: Preclinical Efficacy of Idasanutlin in Orthotopic Neuroblastoma Models
| Model | Combination Agent | Key Findings | Citations |
| SHSY5Y-Luc | Temozolomide | Greater tumor growth inhibition with combination therapy. | nih.govresearchgate.net |
| NB1691-Luc | Temozolomide | Greater tumor growth inhibition with combination therapy. | nih.govresearchgate.net |
| KCNR (SMS-KCNR) | Venetoclax | Combination treatment caused tumor regression and showed superior efficacy. | nih.govaacrjournals.org |
Osteosarcoma Xenograft Models (e.g., SJSA1)
The SJSA1 osteosarcoma cell line is characterized by the amplification of MDM2, making it a relevant model for testing MDM2 inhibitors like idasanutlin. nih.gov This cell line is considered highly tumorigenic and is frequently used to establish xenograft models for preclinical therapeutic testing. nih.govxenograft.net In these models, inhibitors of the p53-MDM2 interaction are studied for their ability to reactivate p53's tumor-suppressing function. xenograft.net While specific quantitative results for idasanutlin in SJSA1 xenografts were not detailed in the provided search results, the model is established as a key tool for evaluating MDM2-targeted therapies. xenograft.net Studies have confirmed that doxorubicin-resistant SJSA-1 cells exhibit increased invasiveness, highlighting the model's utility in studying drug resistance. nih.gov
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from patients directly into immunodeficient mice, are considered more representative of human tumor biology than traditional cell line models. d-nb.infonih.gov Idasanutlin has been evaluated in PDX models for various cancers. In the context of neuroblastoma, a combination of idasanutlin and venetoclax demonstrated superior efficacy over single-agent therapies in a patient-derived xenograft. nih.govresearchgate.net This highlights the potential of idasanutlin in a setting that more closely mimics the clinical heterogeneity of tumors. nih.gov The use of PDX models is seen as a critical step in preclinical drug development, helping to bridge the gap between laboratory findings and clinical outcomes. d-nb.infonih.gov
Leukemia Xenograft Models (e.g., NSGS mouse model)
The preclinical activity of idasanutlin has been investigated in xenograft models of acute myeloid leukemia (AML). nih.gov Studies have shown that the combination of idasanutlin and the BCL-2 inhibitor venetoclax is synergistic in p53 wild-type AML tumor models. nih.gov While the specific NSGS mouse model was not explicitly mentioned in the context of idasanutlin in the search results, these immunodeficient strains are commonly used for establishing leukemia xenografts to evaluate novel therapies. nih.gov Clinical trial data from AML patients treated with idasanutlin has been correlated with preclinical findings, with responses observed in both monotherapy and combination settings. scispace.com
Tumor Growth Inhibition and Regression Studies
A primary endpoint in the preclinical evaluation of idasanutlin is its ability to inhibit tumor growth and induce regression. nih.gov In orthotopic neuroblastoma models (SHSY5Y-Luc and NB1691-Luc), treatment with an idasanutlin prodrug, especially in combination with temozolomide, led to significant tumor growth inhibition. nih.govresearchgate.net Furthermore, in a neuroblastoma PDX model, the combination of idasanutlin with an ALK inhibitor resulted in complete tumor regression and significantly delayed tumor regrowth.
In a separate neuroblastoma xenograft study using the KCNR model, the combination of idasanutlin with venetoclax also resulted in tumor regression. nih.govresearchgate.net Waterfall plots of percentage change in tumor volume demonstrated the efficacy of the combination treatment. aacrjournals.orgresearchgate.net Preclinical modeling and simulation studies predicted that both daily and intermittent dosing schedules of idasanutlin could be effective at achieving tumor stasis. nih.gov
Table 2: Summary of Tumor Growth Inhibition and Regression with Idasanutlin
| Model Type | Cancer Type | Combination Agent | Outcome | Citations |
| Orthotopic Xenograft | Neuroblastoma | Temozolomide | Significant tumor growth inhibition. | nih.govresearchgate.net |
| Patient-Derived Xenograft | Neuroblastoma | ALK Inhibitor | Complete tumor regression and delayed regrowth. | |
| Xenograft | Neuroblastoma | Venetoclax | Tumor regression. | nih.govaacrjournals.orgresearchgate.net |
Assessment of Survival in Preclinical Models
Improving survival is a critical outcome assessed in preclinical studies of idasanutlin. nih.gov In orthotopic neuroblastoma models, treatment with an idasanutlin prodrug demonstrated a significant increase in survival. nih.gov Specifically, in the SHSY5Y-Luc model, the combination with temozolomide resulted in a 23% increase in lifespan (%ILS) based on median survival compared to the control group. nih.gov In the NB1691-Luc model, idasanutlin alone, as well as in combination with temozolomide, led to a 23% ILS. nih.gov When based on mean survival in the NB1691-Luc model, the combination treatment showed a 31% ILS compared to 16% for the prodrug alone. nih.gov
Preclinical Activity in Specific Disease Models
The preclinical research on idasanutlin has established its activity across several specific disease models, primarily those retaining wild-type TP53.
Neuroblastoma : Idasanutlin has shown potent anti-tumor effects in various preclinical neuroblastoma models, both as a monotherapy and in combination with standard chemotherapies like temozolomide and other targeted agents such as venetoclax and ALK inhibitors. nih.govnih.gov The mechanism involves the reactivation of the p53 pathway, leading to tumor growth inhibition and increased survival in orthotopic and PDX models. nih.govresearchgate.net
Osteosarcoma : The SJSA1 xenograft model, which has MDM2 amplification, serves as a key preclinical platform for evaluating MDM2 inhibitors like idasanutlin. nih.govxenograft.net The therapeutic strategy focuses on reactivating the tumor-suppressing functions of p53. xenograft.net
Acute Myeloid Leukemia (AML) : Preclinical studies in p53 wild-type AML models have demonstrated synergistic anti-tumor activity when idasanutlin is combined with the BCL-2 inhibitor venetoclax. nih.gov This preclinical efficacy has provided the rationale for clinical trials investigating idasanutlin-based therapies in AML patients. scispace.comacutemyeloidleukemianews.com
Hematological Malignancies (e.g., Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia, Neuroblastoma)
In preclinical models of hematological malignancies, idasanutlin has shown significant single-agent activity and synergistic effects when combined with other anticancer agents.
Acute Myeloid Leukemia (AML):
Preclinical investigations in AML models with wild-type TP53 have demonstrated the synergistic potential of combining idasanutlin with the BCL-2 inhibitor, venetoclax. In vitro studies using AML cell lines such as MV4-11 and MOLM-13 revealed that the combination treatment resulted in synergistic antitumor activity compared to single-agent treatments. This enhanced effect was also observed in vivo. In a subcutaneous MV4-11 xenograft model, the combination of idasanutlin and venetoclax led to superior anti-tumor efficacy. nih.gov Similarly, in an orthotopic AML model, the combination treatment demonstrated a more pronounced reduction in tumor burden. nih.gov The mechanism underlying this synergy involves the acceleration of cell death kinetics, as the combination with venetoclax removes the cell-cycle dependency of idasanutlin-induced apoptosis. nih.gov Preclinical data also suggest that approximately two-thirds of AML cell lines and patient-derived samples are sensitive to MDM2 inhibition. nih.gov
Interactive Data Table: Preclinical Efficacy of Idasanutlin in AML Xenograft Model
| Model | Treatment | Tumor Growth Inhibition | Reference |
| MV4-11 subcutaneous xenograft | Venetoclax | 0% | nih.gov |
| MV4-11 subcutaneous xenograft | Idasanutlin | 30% | nih.gov |
| MV4-11 subcutaneous xenograft | Venetoclax + Idasanutlin | Superior to single agents | nih.gov |
Acute Lymphoblastic Leukemia (ALL):
In high-risk adult ALL, idasanutlin has demonstrated significant dose-dependent anti-leukemic activity in vitro. In a study involving 17 high-risk ALL patient and patient-derived xenograft samples, 15 showed a response to idasanutlin with half-maximal effective concentrations (EC50) ranging from 10 to 220 nM. researchgate.net The two resistant samples were found to have homozygous inactivating TP53 mutations. researchgate.net Treatment of patient-derived ALL samples with idasanutlin at their respective EC50s led to a significant increase in apoptosis after 48 hours. researchgate.net
Neuroblastoma:
High-risk neuroblastoma is often a TP53 wild-type tumor, making it a suitable candidate for MDM2 inhibition. Preclinical studies have shown that idasanutlin exhibits synergy with chemotherapeutic agents used in neuroblastoma treatment. nih.govnih.gov In vivo studies using a prodrug of idasanutlin, RO6839921, in combination with temozolomide in orthotopic neuroblastoma models (SHSY5Y-Luc and NB1691-Luc cells), demonstrated greater tumor growth inhibition and increased survival compared to either agent alone. nih.govnih.govnih.gov
Idasanutlin has also been identified as a promising agent to overcome resistance to the BCL-2 inhibitor venetoclax in neuroblastoma. In venetoclax-resistant neuroblastoma cell lines (KCNR and SJNB12), idasanutlin was able to resensitize the cells to venetoclax, with a significant decrease in the IC50 value for SJNB12 cells (from 1,011 nM to 52 nM). aacrjournals.org In vivo, the combination of venetoclax and idasanutlin resulted in tumor regression and superior efficacy in a BCL-2-dependent neuroblastoma cell line xenograft and a patient-derived xenograft. nih.govaacrjournals.org
Interactive Data Table: Resensitization of Venetoclax-Resistant Neuroblastoma Cells by Idasanutlin
| Cell Line | Treatment | IC50 (nmol/L) | Fold Decrease in IC50 | Reference |
| KCNR (venetoclax-resistant) | Idasanutlin | 30 | 1.5 | aacrjournals.org |
| KCNR (venetoclax-resistant + venetoclax) | Idasanutlin | 20 | aacrjournals.org | |
| SJNB12 (venetoclax-resistant) | Idasanutlin | 1,011 | ~20 | aacrjournals.org |
| SJNB12 (venetoclax-resistant + venetoclax) | Idasanutlin | 52 | aacrjournals.org |
Solid Tumors (e.g., Liposarcoma, Breast Cancer)
The preclinical efficacy of idasanutlin has also been evaluated in various solid tumor models, demonstrating its potential as a therapeutic agent in these cancers as well.
Liposarcoma:
Liposarcomas are frequently characterized by the amplification of the MDM2 gene, providing a strong rationale for targeting the MDM2-p53 axis. Preclinical studies have explored the combination of MDM2 inhibitors with other agents to enhance their efficacy. In xenograft models of dedifferentiated liposarcoma, the combination of idasanutlin with the proteasome inhibitor carfilzomib (B1684676) demonstrated combinatorial efficacy in vivo. nih.gov This combination was shown to activate the ATF4/CHOP stress response axis, leading to apoptosis. nih.gov
Breast Cancer:
In breast cancer, preclinical studies have investigated idasanutlin both as a single agent and in combination therapies. In vitro studies using the MCF-7 breast cancer cell line, which is TP53 wild-type, showed that the combination of idasanutlin with the antiangiogenic drug axitinib (B1684631) resulted in a significant decrease in cell viability and migration compared to either drug alone. mdpi.com This combination also led to a shift toward early and late apoptosis. mdpi.com
In models of triple-negative breast cancer (TNBC), which often harbor TP53 mutations, clinical-stage MDM2 inhibitors, including idasanutlin, have shown potent anti-tumor activity. In TNBC cell lines such as MDA-MB-231, MDA-MB-436, and MDA-MB-468, idasanutlin efficiently reduced cellular viability with half-maximal inhibitory concentration (IC50) values ranging from 2.00 to 7.62 µM. nih.gov This effect was observed to be independent of p53 expression and was associated with the induction of apoptosis. nih.gov
Interactive Data Table: In Vitro Efficacy of Idasanutlin in Triple-Negative Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | 2.00 - 7.62 | nih.gov |
| MDA-MB-436 | 2.00 - 7.62 | nih.gov |
| MDA-MB-468 | 2.00 - 7.62 | nih.gov |
Mechanisms of Preclinical Resistance and Strategies to Overcome Them
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of certain cancer cells to Idasanutlin (B612072), which is not acquired through drug exposure but is a characteristic of the tumor itself.
The differentiation state of malignant cells is a critical determinant of intrinsic resistance to Idasanutlin. ashpublications.org Specifically, acute myeloid leukemia (AML) with a mature myeloid or monocytic phenotype, such as the French-American-British (FAB) M4 and M5 subtypes, demonstrates relative resistance to Idasanutlin. ashpublications.orgashpublications.orgfirstwordpharma.compatsnap.com These monocytic leukemia cells express high levels of CEBPB, a transcription factor that promotes monocytic differentiation and upregulates anti-apoptotic proteins and inflammatory pathways, thereby conferring resistance. ashpublications.orgfirstwordpharma.compatsnap.com Furthermore, these aberrant monocytes in M4/M5 leukemia secrete elevated levels of cytokines like IL-1 and TNF-α, which can extrinsically protect leukemia blast cells from the effects of MDM2 inhibition. ashpublications.orgfirstwordpharma.com
The intrinsic resistance of certain cell types can also be attributed to their baseline expression levels of MDM2 and TP53. ashpublications.org For instance, healthy and leukemia-associated T-cells, granulocytes, and monocytes are intrinsically resistant to Idasanutlin due to low expression of MDM2 and/or TP53. ashpublications.org In contrast, high levels of MDM2 expression are generally associated with sensitivity to MDM2 inhibitors. spandidos-publications.com However, in the resistant monocytic leukemia subtypes (M4/M5), the expression of MDM2 and p53 can be comparable to or even higher than in sensitive subtypes, yet they remain resistant. ashpublications.org In these cases, despite the presence of the target (MDM2) and the effector (p53), downstream signaling is altered, for example, by the CEBPB-driven upregulation of anti-apoptotic machinery. ashpublications.orgashpublications.org
| Factor | Role in Resistance | Associated Cancer Types/Cell States | Citation |
| Acquired | |||
| TP53 Mutations | Loss of p53 function, preventing apoptosis induction. | Osteosarcoma, Neuroblastoma, various solid tumors | researchgate.netnih.govresearchgate.net |
| MDM4, BCL-xL, ΔNTRP63, ΔNTRP73 Mutations | Disruption of p53 regulation, promotion of cell survival. | Various cancers (identified in mouse models) | nih.govresearchgate.net |
| RAS Pathway Activation | Potential role in resistance, especially in combination therapies. | Neuroblastoma, AML (in context of other inhibitors) | researchgate.netmdpi.combiorxiv.org |
| Intrinsic | |||
| Monocytic Differentiation | Upregulation of anti-apoptotic pathways (CEBPB, IL-1, TNF-α). | Monocytic Leukemia (AML FAB M4/M5) | ashpublications.orgashpublications.orgfirstwordpharma.com |
| Low MDM2/TP53 Expression | Insufficient target or effector for drug action. | Healthy/leukemia-associated T-cells, granulocytes, monocytes | ashpublications.org |
Cytokine-Mediated Resistance (e.g., IL-1α, IL-1β, IL-3, GM-CSF)
Preclinical evidence suggests that the tumor microenvironment can confer resistance to therapies targeting the p53 pathway, including MDM2 inhibitors like idasanutlin. A notable mechanism of this resistance is the secretion of certain cytokines by cancer cells and associated stromal cells.
In the context of acute myeloid leukemia (AML), leukemic stem cells (LSCs) that are resistant to treatment have been shown to secrete a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov These cytokines can promote the survival and proliferation of AML cells, thereby counteracting the pro-apoptotic effects of idasanutlin. nih.gov For instance, cytokines such as IL-1β, GM-CSF, and IL-3 are known to promote the proliferation of AML cells. nih.gov The secretion of these factors by drug-resistant LSCs can create a supportive niche that fosters resistance to therapeutic agents. nih.gov
Furthermore, the interaction between cancer cells and the surrounding immune cells is complex. Cytokines like GM-CSF are also utilized in some cancer therapy approaches to stimulate an anti-tumor immune response. mdpi.com However, the specific context and the combination of signals within the tumor microenvironment determine the ultimate effect on treatment sensitivity. In CAR T-cell therapy, for example, massive cytokine production, including GM-CSF and IL-1, is associated with treatment-related toxicities, highlighting their potent biological activity. mdpi.com The interplay of these cytokine networks can therefore contribute to a resistant phenotype, diminishing the efficacy of p53-activating therapies.
Role of BCL2A1 Expression
BCL2A1, a member of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, has emerged as a significant factor in conferring resistance to various cancer therapies, including those that function by activating the intrinsic apoptotic pathway.
Heightened expression of BCL2A1 has been directly correlated with resistance to the BCL-2 inhibitor venetoclax (B612062) in preclinical models of AML. mdpi.commdpi.com This resistance is logical, as BCL2A1 can functionally substitute for BCL-2, sequestering pro-apoptotic proteins and preventing the initiation of apoptosis. Knockdown of BCL2A1 in resistant AML cells has been shown to restore sensitivity to venetoclax, leading to increased apoptosis and reduced cell growth. mdpi.com
While direct studies on the role of BCL2A1 in idasanutlin resistance are less common, the mechanistic link is strong. Idasanutlin's primary mechanism of action is to stabilize p53, leading to the transcriptional upregulation of pro-apoptotic BCL-2 family members like PUMA and NOXA. These proteins, in turn, need to overcome the anti-apoptotic BCL-2 family members, including BCL-2, MCL-1, and BCL2A1, to trigger cell death.
In cell lines where resistance to venetoclax is observed, an increase in the expression of MCL1 and BCL2A1 is often noted. mdpi.com This suggests a mechanism of resistance where cancer cells upregulate alternative anti-apoptotic proteins to compensate for the inhibition of BCL-2. Given that idasanutlin relies on the same downstream apoptotic machinery, elevated levels of BCL2A1 would be expected to confer resistance by neutralizing the pro-apoptotic signals initiated by p53 activation. The expression of BCL2A1 has been shown to have an inverse correlation with sensitivity to venetoclax, further solidifying its role as a resistance factor. researchgate.net
Strategies for Overcoming Resistance in Preclinical Models
To counteract the development of resistance to idasanutlin, a significant focus of preclinical research has been on combination therapy. By targeting multiple, non-redundant survival pathways simultaneously, these strategies aim to achieve synergistic anti-tumor effects and prevent the emergence of resistant clones.
Combinatorial Approaches with Other Therapeutic Agents
The rationale behind combining idasanutlin with other anticancer drugs is to enhance the induction of apoptosis or to inhibit parallel survival pathways that cancer cells may rely on when the p53-MDM2 axis is restored.
BCL-2 Inhibitors (e.g., Venetoclax, ABT-263)
A highly synergistic interaction has been consistently observed when idasanutlin is combined with inhibitors of the BCL-2 family of anti-apoptotic proteins. nih.gov This is based on the complementary mechanisms of action of these two classes of drugs. Idasanutlin, by activating p53, upregulates the expression of pro-apoptotic proteins like PUMA and BAX. researchgate.netnih.gov In parallel, BCL-2 inhibitors like venetoclax (ABT-199) and navitoclax (B1683852) (ABT-263) directly block the function of anti-apoptotic proteins BCL-2 and, in the case of navitoclax, BCL-xL. researchgate.netportlandpress.com
This dual approach creates a scenario where the "brakes" on apoptosis (anti-apoptotic BCL-2 proteins) are released while the "accelerator" (pro-apoptotic proteins) is pushed, leading to a potent induction of cell death.
Key Findings from Preclinical Studies:
Synergy in Neuroblastoma: In neuroblastoma cell lines with wild-type TP53, the combination of idasanutlin with ABT-263 or venetoclax resulted in highly synergistic cell killing. nih.gov This effect was not observed in TP53 mutant cell lines, highlighting the p53-dependent nature of this synergy. nih.gov In vivo, the combination of idasanutlin and venetoclax led to tumor regression and improved efficacy compared to single-agent treatments in BCL-2-dependent neuroblastoma xenograft models. dntb.gov.ua
Overcoming Venetoclax Resistance: High-throughput drug screening identified idasanutlin as a promising agent to resensitize venetoclax-resistant neuroblastoma cells. dntb.gov.ua Idasanutlin was shown to induce BAX-mediated apoptosis in these resistant cells when used in the presence of venetoclax. dntb.gov.ua
Activity in Acute Myeloid Leukemia (AML): The combination of idasanutlin and venetoclax has shown synergistic anti-tumor activity in p53 wild-type AML cell lines and superior efficacy in in vivo models. portlandpress.comresearchgate.net
Table of Preclinical Findings for Idasanutlin and BCL-2 Inhibitor Combinations:
| Cancer Type | BCL-2 Inhibitor | Key Findings |
| Neuroblastoma | Venetoclax, ABT-263 | Highly synergistic in TP53-wt cells; tumor regression in vivo. nih.govdntb.gov.ua |
| T-ALL | Navitoclax (ABT-263) | Potent synergistic killing in vitro; increased overall survival in vivo. researchgate.netnih.gov |
| AML | Venetoclax | Synergistic anti-tumor activity in vitro and in vivo. portlandpress.comresearchgate.net |
Chemotherapeutic Agents (e.g., Temozolomide (B1682018), Daunorubicin, Cisplatin (B142131), Doxorubicin, Topotecan)
Combining idasanutlin with conventional chemotherapeutic agents represents another promising strategy to enhance anti-tumor efficacy. Chemotherapy drugs induce DNA damage, which in turn activates p53, creating a synergistic loop with idasanutlin's direct p53 stabilization.
Key Findings from Preclinical Studies:
Neuroblastoma: In preclinical models of neuroblastoma, idasanutlin has demonstrated synergy with several chemotherapeutic agents. researchgate.net Specifically, combinations of idasanutlin (or its second-generation version, RG7388) with cisplatin, doxorubicin, topotecan, and temozolomide have been shown to be synergistic in p53-wild-type neuroblastoma cell lines. researchgate.net This combination treatment led to increased apoptosis compared to either drug alone. researchgate.net The combination of the intravenous idasanutlin prodrug (RO6839921) with temozolomide resulted in greater tumor growth inhibition and increased survival in orthotopic neuroblastoma models. nih.gov
B-cell Acute Lymphoblastic Leukemia (B-ALL): In the NALM-6 B-ALL cell line, idasanutlin was found to cooperatively promote daunorubicin-induced apoptosis. researchgate.net The combination treatment led to a significant increase in the expression of pro-apoptotic genes. researchgate.net
Ovarian Cancer: In a panel of ovarian cancer cell lines, the combination of an MDM2 inhibitor (Nutlin-3 or RG7388) with cisplatin was additive or synergistic in a p53-dependent manner. researchgate.net
Table of Preclinical Synergies with Chemotherapeutic Agents:
| Cancer Type | Chemotherapeutic Agent | Observed Effect |
| Neuroblastoma | Cisplatin, Doxorubicin, Topotecan, Temozolomide | Synergistic activity, increased apoptosis. researchgate.netnih.govclinicaltrials.gov |
| B-ALL | Daunorubicin | Cooperative promotion of apoptosis. researchgate.net |
| Ovarian Cancer | Cisplatin | Additive to synergistic effects. researchgate.net |
ALK Inhibitors (e.g., Lorlatinib)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or amplified, acts as a potent oncogenic driver in a subset of neuroblastomas. nih.govaacrjournals.org Targeting this pathway in combination with MDM2 inhibition has shown promise in preclinical models.
Key Findings from Preclinical Studies:
ALK-aberrant Neuroblastoma: In preclinical neuroblastoma models, the combination of the third-generation ALK inhibitor lorlatinib (B560019) with idasanutlin has demonstrated significant anti-tumor activity. nih.govaacrjournals.orgresearchgate.netbiorxiv.orgnih.gov In a patient-derived xenograft (PDX) model with high ALK expression, the combination of lorlatinib and idasanutlin resulted in complete tumor regression and a significant delay in tumor regrowth. nih.govaacrjournals.orgresearchgate.netbiorxiv.orgnih.gov This synergistic effect suggests that dual inhibition of the ALK and MDM2-p53 pathways could be a valuable clinical strategy for children with ALK-aberrant neuroblastoma. nih.govaacrjournals.orgresearchgate.netbiorxiv.orgnih.gov Recent data suggest that resistance to ALK inhibitors can be overcome through the activation of the p53-MDM2 pathway, providing a strong rationale for this combination. nih.govaacrjournals.orgresearchgate.netbiorxiv.org
Table of Preclinical Findings for Idasanutlin and ALK Inhibitor Combination:
| Cancer Type | ALK Inhibitor | Key Findings |
| ALK-aberrant Neuroblastoma | Lorlatinib | Synergistic activity, complete tumor regression in a PDX model. nih.govaacrjournals.orgresearchgate.netbiorxiv.orgnih.gov |
VEGF Inhibitors (e.g., Axitinib)
Combining antiangiogenic agents like vascular endothelial growth factor (VEGF) inhibitors with other chemotherapeutic drugs has shown promise in producing superior therapeutic outcomes and preventing drug resistance in various cancers. dntb.gov.uaresearchgate.netmdpi.com The combination of the MDM2 inhibitor idasanutlin with the VEGF inhibitor axitinib (B1684631) has been investigated in preclinical breast cancer models. researchgate.net
In a study on the MCF-7 breast cancer cell line, the combination of axitinib and idasanutlin resulted in a significant decrease in cell viability at lower concentrations compared to either drug alone. mdpi.com This combination also led to a notable reduction in cell migration and a shift towards both early and late apoptosis. dntb.gov.uaresearchgate.netmdpi.com
The proposed mechanism for this synergistic effect involves the promotion of apoptotic markers and the suppression of anti-apoptotic markers. dntb.gov.uaresearchgate.netmdpi.com Specifically, the combination therapy was found to increase the expression of p53, p21, and BAX, while decreasing the levels of the anti-apoptotic proteins BCL-2 and BCL-XL. mdpi.com Furthermore, the combination of axitinib and idasanutlin effectively targeted the primary angiogenic growth factor VEGF and the pro-metastatic mediator TGF-β. mdpi.com
Table 1: Effects of Idasanutlin and Axitinib Combination in MCF-7 Cells
| Endpoint | Observation | Associated Molecular Changes | Reference(s) |
|---|---|---|---|
| Cell Viability | Substantial decrease at lower doses | - | dntb.gov.uaresearchgate.netmdpi.com |
| Apoptosis | Shift toward early and late apoptosis | Increased p53, p21, BAX; Decreased BCL-2, BCL-XL | mdpi.com |
| Migration | Significant decrease | Decreased VEGF, TGF-β, MMP9 | dntb.gov.uaresearchgate.netmdpi.com |
| Gene Expression | Modulation of apoptotic and metastatic genes | Upregulation of BAX, p21, p53 mRNA; Downregulation of BCL-2 mRNA | mdpi.com |
Targeting Feedback Loops (e.g., CEBPB/IL-1β/TNF-α)
A significant mechanism of resistance to idasanutlin, particularly in monocytic acute myeloid leukemia (AML), involves a complex positive feedback loop centered around the transcription factor CEBPB and the inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ashpublications.orgresearchgate.netashpublications.org
Studies have shown that monocytic leukemia cells (FAB M4/M5 subtypes) are intrinsically resistant to MDM2 inhibitors like idasanutlin. ashpublications.orgpatsnap.com This resistance is, in part, mediated by elevated levels of CEBPB. researchgate.netresearchgate.net CEBPB promotes monocytic differentiation and upregulates members of the IL-1/TNF-α/NF-κB pathway, which in turn confers resistance to a broad range of drugs, including MDM2 inhibitors. researchgate.net
Furthermore, a detrimental feedback loop exists where treatment with idasanutlin can enhance CEBPB-mediated intrinsic resistance and IL-1- and TNF-α-mediated extrinsic drug resistance in monocytic AML. ashpublications.org Aberrant monocytes in M4/M5 leukemia secrete IL-1 and TNF-α, which then act in an autocrine and paracrine manner to protect leukemia blasts. ashpublications.orgresearchgate.netresearchgate.net These cytokines induce a marked increase in CEBPB expression, specifically in M4/M5 AML cells. ashpublications.org
Strategies to overcome this resistance mechanism involve targeting the components of this feedback loop. The combination of idasanutlin with inhibitors of the IL-1/TNF-α pathway has demonstrated synergistic cytotoxicity in M4/M5 AML. ashpublications.orgresearchgate.netlarvol.com For instance, the use of IL-1/TNF-α antagonists or an IRAK inhibitor, which is involved in IL-1 receptor signaling, can abrogate this resistance loop and lead to synergistic cytotoxic effects when combined with idasanutlin. researchgate.netashpublications.orgucla.edu
Table 2: CEBPB/IL-1β/TNF-α Feedback Loop in Idasanutlin Resistance
| Component | Role in Resistance | Therapeutic Strategy | Reference(s) |
|---|---|---|---|
| CEBPB | Upregulated in monocytic AML; promotes resistance to MDM2 inhibitors. | - | researchgate.netresearchgate.netresearchgate.net |
| IL-1β & TNF-α | Secreted by aberrant monocytes; induce CEBPB expression and protect leukemia cells. | IL-1/TNF-α antagonists | ashpublications.orgresearchgate.netashpublications.orgresearchgate.net |
| Idasanutlin Treatment | Can enhance the CEBPB/IL-1β/TNF-α feedback loop. | Combination with IL-1/TNF-α pathway inhibitors | ashpublications.orgashpublications.orgucla.edu |
| IRAK | Signaling component downstream of IL-1 receptor. | IRAK inhibitors | researchgate.netashpublications.orgucla.edu |
Impact on Anti-apoptotic Proteins in Resistant Contexts
The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family is a critical determinant of a cell's susceptibility to apoptosis. oncotarget.com Resistance to idasanutlin can be influenced by the expression levels and interplay of these proteins.
In some cancer types, resistance to apoptosis induction by p53 activation (the mechanism of idasanutlin) is counteracted by anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1. oncotarget.comresearchgate.net Overexpression of these proteins can raise the threshold for apoptosis, thereby diminishing the efficacy of idasanutlin. tandfonline.com
For instance, in neuroblastoma, a high-throughput screening identified idasanutlin as a promising agent to resensitize venetoclax-resistant cells. dntb.gov.uaresearchgate.netnih.gov Venetoclax is a BCL-2 inhibitor, and resistance can emerge through various mechanisms. In this resistant context, idasanutlin treatment induced BAX-mediated apoptosis, suggesting it can overcome resistance mechanisms that are dependent on the BCL-2 family. dntb.gov.uanih.gov
Furthermore, in monocytic leukemia, CEBPB overexpression, a driver of idasanutlin resistance, leads to the upregulation of the anti-apoptotic proteins MCL1 and BCL2A1, while downregulating the pro-apoptotic proteins CASP3 and CASP6. ashpublications.orgpatsnap.comresearchgate.net This shift in the balance of apoptotic regulators contributes to drug resistance.
Combining idasanutlin with agents that target these anti-apoptotic proteins is a rational strategy to overcome resistance. For example, the combination of idasanutlin with the BCL-2 inhibitor venetoclax has shown synergistic effects in neuroblastoma and AML. oncotarget.comresearchgate.net This combination can lead to enhanced apoptosis induction compared to either agent alone. oncotarget.com
Table 3: Role of Anti-apoptotic Proteins in Idasanutlin Resistance and Combination Strategies
| Anti-apoptotic Protein | Role in Resistance | Combination Partner for Idasanutlin | Cancer Type | Reference(s) |
|---|---|---|---|---|
| BCL-2 | Counteracts p53-mediated apoptosis. | Venetoclax (BCL-2 inhibitor) | Neuroblastoma, AML | dntb.gov.uaoncotarget.comresearchgate.netnih.gov |
| BCL-XL | Counteracts p53-mediated apoptosis. | - | Breast Cancer | mdpi.com |
| MCL-1 | Upregulated by CEBPB; contributes to resistance. | - | Monocytic Leukemia | ashpublications.orgpatsnap.comresearchgate.net |
| BCL2A1 | Upregulated by CEBPB; contributes to resistance. | - | Monocytic Leukemia | ashpublications.orgpatsnap.comresearchgate.net |
Structure Activity Relationships Sar and Computational Studies of Idasanutlin Enantiomer
Chemical Features Influencing MDM2 Binding Affinity and Selectivity
Idasanutlin's high affinity and selectivity for MDM2 are attributed to its specific chemical structure, which is designed to mimic the key interactions of the p53 peptide in the hydrophobic pocket of MDM2. nih.govnih.gov The core of Idasanutlin (B612072) is a highly congested pyrrolidine (B122466) ring with four contiguous stereocenters, which precisely orients the substituent groups for optimal binding. chimia.ch
Key chemical features contributing to its activity include:
Two Chlorophenyl Groups: These groups are crucial as they insert into the deep hydrophobic pockets of MDM2, mimicking the interactions of key p53 residues like Phe19 and Trp23. mdpi.com The specific halogen substitution pattern on these rings enhances the binding affinity compared to predecessors.
m-Methoxybenzoic Acid Group: This part of the molecule is significant for binding affinity, cellular stability, and favorable pharmacokinetic properties. acs.org Modifications to this group can render the molecule inactive, highlighting its importance in the structure-activity relationship. acs.org
Neopentyl Group: This bulky alkyl group also plays a role in the molecule's interaction with the MDM2 protein, likely contributing to hydrophobic interactions within the binding site.
The combination of these features results in a molecule with potent inhibitory activity, reportedly with an IC50 of 6 nM for the p53-MDM2 interaction. medchemexpress.comnih.govacs.org This high potency is a direct result of the optimized fit of Idasanutlin within the MDM2 binding cleft. biointerfaceresearch.com
Computational Modeling and Simulations
Computational studies have been pivotal in understanding the molecular basis of Idasanutlin's interaction with MDM2. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Molecular docking simulations have been used to predict and analyze the binding mode of Idasanutlin within the MDM2 active site. biointerfaceresearch.comresearchgate.net These studies have confirmed that Idasanutlin fits snugly into the binding cavity of MDM2. biointerfaceresearch.com Docking studies have also been employed to evaluate the effects of chemical modifications on the molecule's activity. For instance, simulations showed that masking the m-methoxybenzoic acid group with a photoremovable protecting group (PPG) would likely alter the molecule's activity, a prediction that was later confirmed experimentally. acs.org These simulations are crucial for the rational design of new inhibitors and for understanding the structure-activity relationships of existing ones.
Molecular dynamics (MD) simulations have been performed to investigate the stability of the Idasanutlin-MDM2 complex over time. biointerfaceresearch.comresearchgate.net In a 40-nanosecond simulation, the MDM2-Idasanutlin complex was found to be more stable compared to the unbound (Apo) MDM2 protein. biointerfaceresearch.com The average root mean square deviation (RMSD) for the complex was 1.41 Å, which is lower than that of the unbound protein, indicating that the binding of Idasanutlin induces a more stable conformation. biointerfaceresearch.com These simulations also reveal that the number of α-helices, which contribute to protein stability, is higher in the MDM2-Idasanutlin complex. biointerfaceresearch.com
Free energy landscape analysis, often performed using methods like the potential of mean force (PMF), has provided a deeper understanding of the thermodynamics of Idasanutlin binding to MDM2. tezu.ernet.inresearchgate.net These studies have calculated the binding free energy (ΔGbinding) for the MDM2-Idasanutlin complex to be -3.19 kcal/mol, indicating a high binding affinity. tezu.ernet.inresearchgate.net The PMF profile shows a minimum at a center of mass (CoM) distance of 11 Å between the two molecules, with a dissociation energy of 17.5 kcal/mol. tezu.ernet.inresearchgate.net This analysis helps to quantify the strength of the interaction and identify the most stable binding conformations. Per-residue energy decomposition analysis has identified that the amino acid residues MET54, VAL67, and LEU58 in MDM2 provide the most significant energy contributions to the interaction with Idasanutlin. tezu.ernet.inresearchgate.netresearchgate.net
Predictive modeling, including machine learning-based strategies, is being used to better understand and predict responses to Idasanutlin. aacrjournals.orgdntb.gov.ua These models can integrate various data types, such as compound-target interactions and gene expression profiles, to predict the efficacy of Idasanutlin in different cellular contexts. aacrjournals.org Physiologically based pharmacokinetic (PBPK) modeling has also been used to simulate the drug's behavior in the body and predict potential drug-drug interactions, which is crucial for its clinical development. researchgate.net
Comparison with Predecessor Compounds (e.g., Nutlin-3a, RG7112)
Idasanutlin represents a significant advancement over its predecessors, Nutlin-3a and RG7112, in terms of potency, selectivity, and pharmacokinetic profile. nih.gov
Nutlin-3a: The Nutlins were the first class of small-molecule inhibitors of the p53-MDM2 interaction. nih.govwikipedia.org While groundbreaking, Nutlin-3a has a lower binding affinity for MDM2 (IC50 = 88-90 nM) compared to Idasanutlin (IC50 = 6 nM). mdpi.comresearchgate.net Computationally, it has been shown that Idasanutlin's structural modifications allow for more optimal interactions within the MDM2 binding pocket. researchgate.net
RG7112: As a first-generation clinical candidate from the nutlin family, RG7112 showed improved potency and selectivity over Nutlin-3a. nih.govresearchgate.netnih.gov However, Idasanutlin was specifically designed to have an even better pharmacokinetic profile and higher potency. nih.gov In preclinical models, Idasanutlin was more effective at lower doses than RG7112. nih.gov The development from Nutlin-3a to RG7112 and then to Idasanutlin showcases a clear progression in optimizing the chemical structure for enhanced therapeutic potential. nih.govwikipedia.org
Table 1: Comparison of MDM2 Inhibitors
| Compound | IC50 for MDM2 Binding | Key Features |
|---|---|---|
| Nutlin-3a | 88-90 nM mdpi.comresearchgate.net | First-generation imidazoline-based inhibitor. mdpi.comwikipedia.org |
| RG7112 | More potent than Nutlin-3a nih.gov | First nutlin analog to enter human clinical trials. nih.gov |
| Idasanutlin | 6 nM medchemexpress.comnih.govacs.org | Second-generation inhibitor with improved potency and pharmacokinetics. nih.gov |
Design Principles for Improved MDM2 Antagonists
The development of Idasanutlin and its enantiomer is a prime example of structure-based drug design, aimed at optimizing the inhibition of the p53-MDM2 protein-protein interaction (PPI). The design principles evolved from earlier generations of MDM2 antagonists, such as the nutlins, focusing on enhancing potency, selectivity, and pharmacokinetic properties. dovepress.comsemanticscholar.org The core strategy involved refining the molecular structure to achieve a better fit within the hydrophobic cleft of the MDM2 protein, where p53 normally binds. nih.gov
The binding site on MDM2 features three key hydrophobic pockets that accommodate the side chains of three critical p53 amino acids: Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26). nih.govchimia.ch The initial nutlin series, discovered through library screening, successfully mimicked these interactions. nih.gov For instance, in the first-generation clinical candidate RG7112, the two 4-chloro-phenyl rings were designed to occupy the Trp23 and Leu26 pockets, while an ethoxy group projected into the Phe19 pocket. nih.gov
A crucial design principle is the strict stereochemical requirement for potent activity. Early studies with nutlins revealed that only one enantiomer, Nutlin-3a, exhibited high-affinity binding to MDM2, being approximately 150 times more potent than its counterpart. nih.gov This stereoselectivity was also observed with RG7112, where the (4S,5R)-enantiomer was about 200 times more potent than the (4R,5S)-enantiomer. nih.gov
To build upon these findings and improve therapeutic profiles, second-generation inhibitors like Idasanutlin were developed. dovepress.comsemanticscholar.org A key design modification was the transition from the imidazoline (B1206853) backbone of the nutlins to a more rigid and conformationally constrained cyanopyrrolidine core. dovepress.comsemanticscholar.org This scaffold was thought to be more flexible in a productive manner, allowing for improved stereochemical and conformational properties to enhance binding affinity. dovepress.comsemanticscholar.org The highly congested pyrrolidine core of Idasanutlin contains four contiguous stereocenters, with the specific RSRS/SRSR enantiomeric pair being the thermodynamically favored and biologically active form. chimia.ch This rigid structure pre-organizes the key pharmacophoric groups for optimal interaction with the MDM2 binding pockets. chimia.ch
Further optimization involved modifying the substituents on this core structure. Limited structure-activity relationship (SAR) studies indicated that the m-methoxybenzoic acid group plays a significant role in binding affinity, cellular potency, and pharmacokinetic properties. acs.org Computational docking studies supported this, suggesting a potential interaction with the Lys90 residue of MDM2 that is crucial for activity. acs.orgrug.nl These iterative refinements, combining computational analysis and synthetic chemistry, led to the identification of Idasanutlin as a more potent and selective MDM2 antagonist compared to its predecessors. dovepress.comchimia.chnewdrugapprovals.org
Table 1: Potency of MDM2 Antagonists
| Compound | Target/Assay | IC50 | Fold Difference (vs. inactive enantiomer) |
|---|---|---|---|
| Nutlin-3a | MDM2 Binding | 88 nM nih.gov | ~154x |
| Nutlin-3a (inactive enantiomer) | MDM2 Binding | 13,600 nM nih.gov | - |
| RG7112 | p53-MDM2 Displacement | 18 nM nih.gov | ~200x (vs. inactive enantiomer) nih.gov |
| Idasanutlin | p53-MDM2 Binding | 6 nM medchemexpress.comrndsystems.com | Not Applicable |
| Idasanutlin | Cancer Cell Proliferation | 30 nM newdrugapprovals.orgrndsystems.com | Not Applicable |
Advanced Research Methodologies and Biomarker Discovery in Preclinical Settings
Omics-Based Approaches
Omics technologies provide a comprehensive, high-resolution view of the molecular changes induced by Idasanutlin (B612072) and the intrinsic characteristics of cancer cells that determine their response to the drug.
RNA-Seq is a powerful technique used to analyze the transcriptome of cells, offering insights into the gene expression changes that occur following treatment with Idasanutlin. nih.govresearchgate.net In preclinical studies involving primary cells from patients with Chronic Lymphocytic Leukemia (CLL) with wild-type TP53, RNA-Seq was employed to compare the gene expression profiles of Idasanutlin-sensitive and Idasanutlin-resistant samples. nih.govqub.ac.uk
The primary objective of these studies was to identify novel biomarkers associated with resistance and to understand the molecular pathways modulated by the drug. researchgate.netnih.gov Following treatment, analysis revealed a significant upregulation of 32 transcribed elements in the sensitive CLL samples. nih.gov Gene set enrichment analysis of the differentially expressed genes (DEGs) confirmed that increased p53 activity led to the upregulation of pro-apoptosis pathway genes. qub.ac.uk However, in resistant samples, DNA damage response pathway genes were also found to be upregulated, suggesting a potential mechanism of resistance. nih.govqub.ac.uk These findings support a strategy of combining MDM2 inhibitors with BCL-family inhibitors to enhance apoptosis in cancer cells. nih.gov
| Gene Category | Associated Pathway | Significance |
|---|---|---|
| Pro-Apoptosis Genes | p53 Signaling Pathway | Indicates on-target effect of Idasanutlin leading to programmed cell death. |
| DNA Damage Response Genes | DNA Repair Pathways | Upregulation in resistant samples suggests a mechanism to counteract drug-induced stress. |
Whole Exome Sequencing (WES) is a genomic technique for sequencing all protein-coding regions of genes in a genome (the exome). mdpi.com In the context of Idasanutlin research, mutation analysis is crucial for understanding both innate and acquired resistance. While broad WES studies on Idasanutlin are not extensively detailed in the provided research, targeted sequencing has been instrumental.
Preclinical studies have shown that prolonged treatment of p53 wild-type cancer cells with Idasanutlin can lead to the development of acquired resistance. nih.gov This resistance is often linked to the emergence of mutations in the TP53 gene. nih.govnih.gov In one study, sequencing of exons 5–8 of the TP53 gene in cell lines that developed resistance confirmed the presence of newly acquired genetic alterations. nih.gov This highlights a key mechanism of resistance where the target pathway of Idasanutlin is itself altered, rendering the drug ineffective. WES can be applied more broadly in preclinical models to identify other potential mutations, beyond TP53, that may confer resistance to MDM2 inhibition. mdpi.com
Functional Genomics Screens (e.g., CRISPR/Cas9 Dropout Screening)
Functional genomics screens, particularly CRISPR/Cas9 dropout screens, are a high-throughput technology used to identify genes that are essential for cell survival under specific conditions, such as during drug treatment. drugtargetreview.comnih.gov In a typical dropout screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of cancer cells. nih.gov When treated with a drug like Idasanutlin, cells in which a gene essential for mediating the drug's efficacy has been knocked out will survive and proliferate, while others will be eliminated.
This approach can systematically identify genes whose loss-of-function confers resistance to Idasanutlin. drugtargetreview.com Conversely, it can also identify "synthetic lethal" interactions, where the knockout of a specific gene makes the cancer cell significantly more sensitive to the drug. drugtargetreview.com The results from such screens can reveal novel drug targets for combination therapies and uncover previously unknown mechanisms of drug action and resistance. nih.govnih.gov
Ex Vivo Drug Sensitivity Assays
Ex vivo drug sensitivity assays involve treating fresh patient-derived tumor cells with a drug outside of the body to gauge their response. nih.gov This methodology serves as a bridge between preclinical research and clinical application, allowing for the assessment of drug efficacy in a setting that closely mimics the patient's own tumor biology. nih.gov
In the context of Idasanutlin, ex vivo assays have been used on primary CLL patient samples to classify them as either sensitive or resistant to the drug. qub.ac.uknih.gov This classification was then used as a basis for subsequent molecular analyses, such as RNA-sequencing, to identify the underlying genetic and transcriptional differences between responders and non-responders. qub.ac.uknih.gov Such assays are a cornerstone of personalized medicine, with the potential to predict a patient's clinical response to Idasanutlin before the initiation of therapy. nih.govsfpm.io
Biomarker Identification and Validation in Preclinical Models
A critical goal of preclinical research is the identification and validation of biomarkers that can predict patient response to therapy. wuxiapptec.comprecisionformedicine.com A robust biomarker can be used to select patients most likely to benefit from a drug, thereby increasing the efficiency and success rate of clinical trials. precisionformedicine.com
For Idasanutlin, a key candidate biomarker is the expression level of its direct target, the MDM2 protein. nih.gov Research suggests that tumors exhibiting "oncogene addiction"—a reliance on a single dominant oncogene for growth and survival—may be particularly sensitive to targeted inhibition of that pathway. confex.comresearchgate.net It was hypothesized that cancer cells with higher levels of MDM2 protein would be more dependent on the MDM2-p53 interaction for survival and thus more sensitive to MDM2 antagonism by Idasanutlin. nih.gov
This hypothesis was tested in preclinical and translational studies using patient samples from a Phase 1/1b trial of Idasanutlin in relapsed or refractory Acute Myeloid Leukemia (AML). nih.govconfex.com Using multiparametric flow cytometry, researchers measured the pre-treatment MDM2 protein expression in leukemic blasts from these patients. nih.gov The results demonstrated a significant association between higher MDM2 protein levels and clinical response. nih.govconfex.com When the analysis was restricted to patients with wild-type TP53, the association remained highly significant, indicating that MDM2 expression is a biomarker for response that is distinct from TP53 mutation status. nih.gov
| Cell Subpopulation | N | P-value | AUC (95% CI) |
|---|---|---|---|
| CD45dim | 73 | 0.00053 | 0.73 (0.61–0.86) |
| CD45dim/CD34+ | 72 | 0.0016 | 0.71 (0.59–0.84) |
Data from a study on relapsed/refractory AML patients treated with Idasanutlin-based therapy. AUC (Area Under the Curve) values indicate the predictive value of the biomarker. nih.gov
These findings support the continued evaluation of MDM2 protein expression as a predictive biomarker in future clinical studies of Idasanutlin. nih.govresearchgate.net
p53 Pathway Activation Biomarkers (e.g., p21, MDM2, MIC-1)
In the preclinical evaluation of Idasanutlin, a key focus has been the confirmation of its on-target activity through the monitoring of pharmacodynamic biomarkers. As an inhibitor of the MDM2-p53 interaction, Idasanutlin is expected to stabilize and activate p53, leading to the transcriptional upregulation of its downstream target genes. Among these, p21, MDM2, and Macrophage Inhibitory Cytokine-1 (MIC-1) are well-established biomarkers used to demonstrate pathway engagement. nih.govresearchgate.net
Preclinical studies in various cancer models have consistently shown that treatment with Idasanutlin leads to a significant increase in the expression of these biomarkers. For instance, in neuroblastoma preclinical models, Idasanutlin treatment resulted in the induction of p53 pathway activation. nih.gov This was evidenced by increased levels of p53, p21, and MDM2 in tumor samples, with maximal p53 pathway activation observed 3–6 hours post-treatment. nih.govresearchgate.net
Similarly, in studies involving adult acute lymphoblastic leukemia (ALL), Idasanutlin was shown to increase the expression of p53-regulated transcriptional target gene products. Specifically, MDM2 and p21 levels were found to be increased by 5-fold and 2-fold, respectively, which validates the engagement of the p53 pathway by the compound. researchgate.net
MIC-1, a secreted protein and a transcriptional target of p53, has also been identified as a valuable pharmacodynamic biomarker. Its levels can be readily detected in the blood, making it a useful surrogate for assessing the systemic activity of MDM2 inhibitors. nih.govclinicaltrials.gov In preclinical neuroblastoma models, tumor-specific MIC-1 was detected, and its levels were elevated following treatment, consistent with p53 pathway activation. nih.gov Clinical studies have also supported the utility of MIC-1 as a pharmacodynamic biomarker, showing that its expression is indicative of the mechanism of action being engaged at a systemic level. clinicaltrials.gov
The table below summarizes the findings from preclinical studies on the induction of these key biomarkers following Idasanutlin treatment.
| Biomarker | Cancer Model | Key Findings |
| p21 | Neuroblastoma | Increased levels observed in tumors post-treatment, confirming p53 pathway activation. nih.gov |
| Acute Lymphoblastic Leukemia | Expression increased approximately 2-fold, validating p53 pathway engagement. researchgate.net | |
| Breast Cancer | Differential expression at the protein and mRNA levels after combination therapy. researchgate.net | |
| MDM2 | Neuroblastoma | Upregulation in tumor samples, indicating a feedback loop activation upon p53 stabilization. nih.gov |
| Acute Lymphoblastic Leukemia | Expression increased by 5-fold, demonstrating strong on-target activity. researchgate.net | |
| Breast Cancer | Showed differential expression at the protein and mRNA levels. researchgate.net | |
| MIC-1 | Neuroblastoma | Elevated levels detected in both plasma and tumors, serving as a surrogate biomarker of activity. nih.gov |
Co-culture Models for Microenvironment Influence
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. The TME is a complex ecosystem comprising various cell types, including cancer cells, fibroblasts, immune cells, and endothelial cells, as well as the extracellular matrix. To better understand the intricate interactions within this environment and to more accurately predict the efficacy of novel therapeutic agents like Idasanutlin, advanced in vitro models are necessary.
Co-culture models have emerged as a powerful tool in preclinical research to simulate the TME. nih.govnih.govresearchgate.net These three-dimensional (3D) culture systems allow for the growth of different cell types together, thereby partially replicating the cellular heterogeneity and spatial organization of a tumor in vivo. nih.govnih.govresearchgate.net By introducing various cellular components of the TME, such as cancer-associated fibroblasts or immune cells, into a culture with cancer cells, researchers can investigate the reciprocal signaling that influences tumor growth and drug response. frontiersin.org
For a compound like Idasanutlin, which reactivates the p53 pathway, the influence of the microenvironment is of significant interest. For example, signals from stromal cells within the TME can sometimes confer resistance to apoptosis. Co-culture models could be employed to investigate whether the presence of other cell types modulates the sensitivity of cancer cells to Idasanutlin. Furthermore, these models can be used to study the effects of Idasanutlin on the non-cancerous cells within the microenvironment, such as its potential to alter the immunosuppressive milieu.
While specific preclinical studies detailing the use of co-culture models for Idasanutlin are not extensively documented in the provided context, the application of such models is a logical next step in its preclinical characterization. Organoid co-culture models, which are self-organized 3D structures derived from stem cells, are particularly promising as they can more faithfully recapitulate the in vivo tumor architecture and microenvironment. nih.govnih.govresearchgate.net These advanced models could provide valuable insights into the efficacy of Idasanutlin in a more physiologically relevant context and help identify potential combination therapies that target both the tumor cells and their supportive microenvironment.
Future Directions and Unexplored Avenues in Idasanutlin Enantiomer Research
Further Elucidation of Remaining Resistance Mechanisms
A primary challenge in the clinical application of MDM2 inhibitors like Idasanutlin (B612072) is the development of resistance. The most well-documented mechanism of acquired resistance is the mutation of the TP53 gene. nih.govnih.gov Prolonged exposure to Idasanutlin can create selective pressure, leading to the emergence and expansion of cancer cell clones harboring TP53 mutations. nih.govnih.govashpublications.org These mutations render the p53 protein non-functional, thereby making the cancer cells insensitive to MDM2 inhibition. nih.govnih.gov Studies have shown that prolonged treatment of p53 wild-type cancer cells with Idasanutlin can lead to the de novo generation of p53-mutated, drug-resistant populations. nih.govnih.gov
Beyond TP53 mutations, other resistance mechanisms are an area of active investigation. Overexpression of MDMX (also known as MDM4), a homolog of MDM2 that also binds and inhibits p53 but lacks E3 ligase activity, can confer resistance to selective MDM2 inhibitors. aacrjournals.org Sequestration of the newly stabilized p53 by MDMX can blunt the therapeutic effect of Idasanutlin. aacrjournals.org Additionally, alterations in pathways that run parallel to or downstream of p53, such as the upregulation of anti-apoptotic proteins like those in the BCL-2 family, can also contribute to resistance by allowing cancer cells to evade apoptosis even when p53 is activated. mdanderson.org Understanding these and other potential resistance mechanisms is crucial for developing strategies to overcome them and extend the clinical benefit of Idasanutlin.
Identification of Novel Synergistic Combinations in Preclinical Models
To enhance the efficacy of Idasanutlin and overcome resistance, numerous preclinical studies have explored its use in combination with other anticancer agents. A key strategy involves co-targeting pathways that are crucial for cancer cell survival and proliferation.
One of the most promising combinations is with BCL-2 inhibitors, such as Venetoclax (B612062) . Preclinical data in acute myeloid leukemia (AML) models demonstrated that the combination of Idasanutlin and Venetoclax has synergistic apoptotic effects. ashpublications.org The rationale is that while Idasanutlin activates the p53 pathway to promote apoptosis, Venetoclax blocks the anti-apoptotic protein BCL-2, creating a powerful pro-death signal. mdanderson.orgashpublications.org This combination has shown superior efficacy and survival in AML models compared to either agent alone. ashpublications.org Furthermore, in neuroblastoma models, Idasanutlin was found to re-sensitize Venetoclax-resistant cells to treatment. nih.govaacrjournals.org
Another area of exploration is combining Idasanutlin with inhibitors of the RAS-RAF-MEK-ERK signaling pathway. nih.gov The combination with MEK inhibitors like Cobimetinib has been investigated in AML. nih.govmdpi.com Preclinical studies suggest that MEK inhibition can complement p53 activation, leading to enhanced anti-leukemic effects. nih.govmdpi.com Preclinical evidence has shown that MEK and MDM2 inhibition can down-regulate the Mcl-1 protein, which is a known resistance mechanism to BCL-2 inhibition in AML. mdanderson.orgresearchgate.net
Other combinations tested in preclinical neuroblastoma models include pairing Idasanutlin with traditional chemotherapy agents like Temozolomide (B1682018) , which has shown greater tumor growth inhibition and increased survival in mouse models. nih.govnih.gov The table below summarizes key preclinical findings for various Idasanutlin combinations.
| Combination Agent | Cancer Model | Key Preclinical Finding | Citation(s) |
| Venetoclax | Acute Myeloid Leukemia (AML), Neuroblastoma | Synergistic induction of apoptosis; overcomes resistance. | ashpublications.orgnih.govaacrjournals.org |
| Cobimetinib | Acute Myeloid Leukemia (AML) | Enhanced anti-leukemic efficacy; potential to overcome resistance. | mdanderson.orgnih.govmdpi.com |
| Temozolomide | Neuroblastoma | Greater tumor growth inhibition and increased survival in vivo. | nih.govnih.gov |
| Cytarabine | Acute Myeloid Leukemia (AML) | Increased survival in disseminated AML models. | clinicaltrials.gove3s-conferences.org |
| Rucaparib | Ovarian Cancer | Synergistic effects in TP53 wild-type ovarian cancer cell lines. | oncotarget.com |
These preclinical studies provide a strong rationale for the ongoing and future clinical evaluation of these combination strategies. valuebasedcancer.comaacrjournals.org
Development of Next-Generation Enantiomeric Derivatives
The clinical experience with first and second-generation MDM2 inhibitors, including Idasanutlin, has highlighted opportunities for further improvement. A key focus for the development of next-generation derivatives is to overcome the resistance mechanisms that limit the efficacy of current agents. aacrjournals.org
One major avenue of research is the creation of dual inhibitors that can simultaneously target both MDM2 and its homolog, MDMX. nih.gov Since overexpression of MDMX is a known mechanism of resistance to MDM2-selective inhibitors, a dual-targeting agent could offer a more comprehensive blockade of p53 suppression. aacrjournals.org Stapled peptides, such as ALRN-6924 , represent a new class of therapeutics designed to disrupt both the p53-MDM2 and p53-MDMX interactions and are being evaluated in clinical trials. aacrjournals.orgnih.gov Small molecules that can dually inhibit both proteins are also in development. tandfonline.com
Another goal is to improve the pharmacological properties of these molecules. This includes enhancing potency, selectivity, and oral bioavailability, which could lead to more effective and better-tolerated treatment regimens. newdrugapprovals.orgmdpi.com The development of Idasanutlin from its predecessor, RG7112, was itself an example of this iterative improvement, resulting in a compound with a superior pharmacokinetic profile. nih.govresearchgate.net Future derivatives may incorporate different chemical scaffolds to achieve even greater potency or to address specific liabilities, such as off-target effects or rapid metabolism. mdpi.com The discovery of compounds like APG-115 , another potent MDM2 inhibitor, indicates the continued effort to expand the arsenal (B13267) of p53-activating therapies. e3s-conferences.org
Translational Research Implications for Preclinical Discoveries
The successful translation of preclinical discoveries into effective clinical strategies is a critical challenge in oncology. d-nb.info For Idasanutlin and future derivatives, translational research plays a pivotal role in bridging the gap between laboratory findings and patient care. aacrjournals.orgneuron-eranet.eu
A major implication of preclinical work is the identification of predictive biomarkers. clinicaltrials.gov Studies have shown that the efficacy of Idasanutlin is largely confined to tumors with wild-type TP53. mdpi.comresearchgate.net Therefore, TP53 mutation status is a critical biomarker for patient selection. ashpublications.orgclinicaltrials.gov Beyond TP53 status, preclinical research suggests that high expression levels of MDM2 protein may also predict a better response to Idasanutlin, a finding that has been supported by early clinical data. mdpi.comdovepress.com Similarly, identifying biomarkers for resistance, such as MDMX overexpression or alterations in the BCL-2 pathway, can help guide combination therapy choices. aacrjournals.orgaacrjournals.org
Preclinical models are also essential for designing and de-risking clinical trials of novel combination therapies. aacrjournals.org The strong synergistic effects observed between Idasanutlin and agents like Venetoclax in the lab provided the foundational evidence for initiating clinical trials of this combination in AML patients. mdanderson.orgashpublications.orgaacrjournals.org These models allow researchers to understand the molecular mechanisms of synergy, optimize dosing schedules, and anticipate potential toxicities before human testing. nih.gov As new preclinical combinations are identified, they will continue to inform the design of innovative clinical trials aimed at improving outcomes for patients with cancer. aacrjournals.org
Q & A
Q. What is the mechanistic role of idasanutlin in p53-MDM2 interaction inhibition, and how does this influence experimental design for in vitro cytotoxicity assays?
Idasanutlin inhibits the p53-MDM2 interaction, reactivating p53-mediated apoptosis in tumor cells. Experimental designs should include:
- Dose-response assays to establish IC50 values in p53 wild-type vs. mutant cell lines.
- Western blotting or qPCR to confirm p53 activation and downstream targets (e.g., p21, Bax).
- Controls for off-target effects using MDM2-knockdown models. Preclinical studies highlight schedule-dependent efficacy (e.g., once daily vs. weekly dosing) .
Q. How can enantiomer-specific isotope analysis (ESIA) be applied to study chiral degradation pathways of idasanutlin metabolites in environmental systems?
ESIA integrates stable isotope ratios (e.g., δ¹³C) with enantiomer fractionation to distinguish biotic vs. abiotic degradation. For idasanutlin metabolites:
- Use enantiomer-specific isotopologue models to track dual isotope-enantiomer trends.
- Validate with microbial degradation studies under varying redox conditions (e.g., aerobic vs. anaerobic).
- Cross-reference with data from analogous compounds like α-HCH, where ESIA revealed enzymatic stereoselectivity .
Advanced Research Questions
Q. How do contradictory pharmacokinetic (PK) data on idasanutlin’s clearance pathways inform physiologically based pharmacokinetic (PBPK) modeling for drug-drug interaction (DDI) risk assessment?
Idasanutlin clearance involves CYP3A4/2C8 metabolism, UGT1A3 glucuronidation, and biliary excretion. Contradictions arise from:
- Low unbound fraction in plasma , complicating in vitro-to-in vivo extrapolation.
- Non-linear PK at high doses due to solubility-limited absorption. PBPK models should incorporate:
- Enzyme kinetics for CYP3A4/2C8 inhibition/induction.
- Bile recirculation parameters. Clinical simulations show weak DDI risk, but co-administration with potent CYP3A4 inhibitors requires monitoring .
Q. What methodological frameworks resolve discrepancies in enantiomer activity data for idasanutlin analogs under varying experimental conditions?
Discrepancies may arise from chiral inversion, assay sensitivity, or metabolic interconversion. Strategies include:
- Chiral chromatography (e.g., simulated moving bed) to isolate enantiomers ≥98% purity .
- Dual-inhibitor assays to quantify enantiomer-specific enzyme binding (e.g., MDM2 affinity via surface plasmon resonance).
- Isotope-enantiomer correlation models to distinguish kinetic resolution from racemization .
Q. How can isotopic and enantiomeric data be integrated to assess the environmental fate of idasanutlin enantiomers in aquatic systems?
A two-dimensional modeling approach combines:
- Enantiomer fraction (EF) to quantify biodegradation selectivity.
- Compound-specific isotope analysis (CSIA) to identify bond-breaking mechanisms. For example, microbial degradation of α-HCH showed Λ-shaped δ¹³C vs. EF trends, indicating enantiomer-specific enzyme activity. Apply similar models to idasanutlin metabolites, adjusting for hydrolytic vs. oxidative pathways .
Data Interpretation and Contradictions
Q. Why do some preclinical studies report limited UGT polymorphism impact on idasanutlin clearance despite UGT1A3 being a major metabolic pathway?
Phase I data (n=69) showed no significant association between UGT1A3 polymorphisms and PK variability. However:
- Sample size limitations may obscure rare allele effects.
- Redundant clearance pathways (CYP3A4/2C8, biliary excretion) mitigate UGT variability. Future studies should prioritize UGT1A3 knockout models or population PK analyses in larger cohorts .
Q. How do conflicting results in idasanutlin’s radiation sensitization efficacy across tumor models guide translational study design?
In atypical teratoid rhabdoid tumors (ATRT), idasanutlin enhanced radiation sensitivity via p53 activation. Discrepancies in solid tumors may stem from:
- TP53 mutation status : Validate p53 functionality via sequencing.
- Tumor microenvironment : Hypoxia or stromal interactions may alter drug penetration. Design studies with:
- Bioluminescence imaging to monitor real-time tumor response.
- Combination cohorts (idasanutlin + radiation) with stratified TP53 subgroups .
Methodological Tools and Models
Q. What experimental and computational approaches are critical for optimizing chiral separation of idasanutlin enantiomers during synthesis?
- Chromatography : Simulated moving bed (SMB) systems achieve >99% enantiomeric excess (ee) via optimized flow rates and adsorbent selection .
- Crystallization : Screen co-solvents to exploit differential solubility of enantiomers.
- Quantum mechanical modeling : Predict enantiomer stability and crystallization energy barriers .
Q. How are PBPK models validated for idasanutlin in the absence of healthy volunteer DDI studies?
Validation relies on:
- In vitro enzyme kinetics (CYP3A4/2C8 , ).
- Phase I patient data to refine hepatic/renal clearance parameters.
- Sensitivity analysis to identify dominant metabolic pathways under clinical conditions .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
